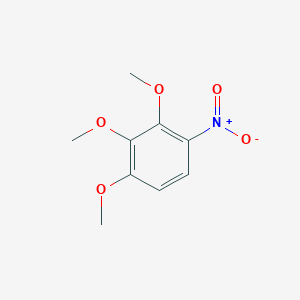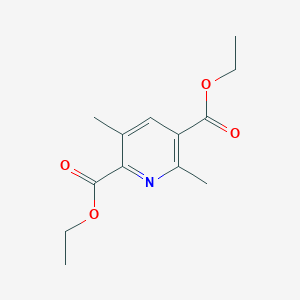![molecular formula C20H13Cl4N3O2 B289266 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B289266.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and is commonly used as a crosslinking agent to link biomolecules to various surfaces. In
作用機序
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester functions as a crosslinking agent by reacting with primary amines on biomolecules to form stable covalent bonds. This reaction occurs rapidly and efficiently, making it an ideal method for immobilizing biomolecules on surfaces. The resulting surface-bound biomolecules can then be used for a variety of applications, such as protein-protein interaction studies, drug screening, and diagnostic assays.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research without any reported adverse effects.
実験室実験の利点と制限
One of the main advantages of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester as a crosslinking agent is its high efficiency and specificity. This compound reacts specifically with primary amines, which ensures that only the desired biomolecules are immobilized on the surface. Additionally, the resulting covalent bonds are stable and long-lasting, which allows for the immobilized biomolecules to be used for multiple experiments.
However, there are some limitations to using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester in lab experiments. One limitation is that the reaction between 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester and primary amines is irreversible, which means that once the biomolecules are immobilized on the surface, they cannot be removed. This can make it difficult to reuse the surface for multiple experiments. Additionally, the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester requires careful optimization of reaction conditions, such as pH and temperature, to ensure that the reaction proceeds efficiently.
将来の方向性
There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester in scientific research. One direction is the development of new applications for this compound, such as the immobilization of biomolecules on novel surfaces or the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester in new types of assays. Another direction is the optimization of the reaction conditions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester, which could improve the efficiency and specificity of the reaction. Finally, the development of new crosslinking agents that are based on the structure of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester could lead to the discovery of new compounds that have even greater efficiency and specificity for crosslinking biomolecules.
合成法
The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester involves the reaction of 3,5-dichloro-2-aminobenzamide with 2,4-dichlorobenzoyl chloride to form the intermediate compound, which is then reacted with N-(3-pyridinylmethyl)ethylenediamine to form the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamideS ester has a wide range of applications in scientific research. One of the most common uses of this compound is as a crosslinking agent to link biomolecules to various surfaces. This allows for the immobilization of biomolecules on surfaces such as microarrays, biosensors, and nanoparticles, which has numerous applications in the fields of diagnostics, drug discovery, and biotechnology.
特性
分子式 |
C20H13Cl4N3O2 |
|---|---|
分子量 |
469.1 g/mol |
IUPAC名 |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H13Cl4N3O2/c21-12-3-4-14(16(23)7-12)20(29)27-18-15(6-13(22)8-17(18)24)19(28)26-10-11-2-1-5-25-9-11/h1-9H,10H2,(H,26,28)(H,27,29) |
InChIキー |
PEZRPPKHXQSOQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)




![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)



